3-(1,2-Dithiolan-4-yl)propanoicacid
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Overview
Description
3-(1,2-Dithiolan-4-yl)propanoic acid is a compound with a unique structure that includes a dithiolane ring. This compound is closely related to alpha-lipoic acid, which is known for its antioxidant properties and its role in energy metabolism. The dithiolane ring in 3-(1,2-Dithiolan-4-yl)propanoic acid is a five-membered ring containing two sulfur atoms, which contributes to its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dithiolan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with 1,2-dithiolane. For example, the reaction of 3-chloropropanoic acid with 1,2-dithiolane in the presence of a base can yield 3-(1,2-Dithiolan-4-yl)propanoic acid. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of 3-(1,2-Dithiolan-4-yl)propanoic acid may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of a suitable precursor in the presence of a metal catalyst. This method can provide high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dithiolan-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dithiolane ring makes it particularly susceptible to oxidation and reduction reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 3-(1,2-Dithiolan-4-yl)propanoic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(1,2-Dithiolan-4-yl)propanoic acid can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1,2-Dithiolan-4-yl)propanoic acid involves its ability to interact with various molecular targets and pathways. The dithiolane ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge reactive oxygen species (ROS) and regenerate other antioxidants, such as vitamin C and vitamin E . Additionally, the compound can modulate signaling pathways involved in inflammation and cellular stress responses .
Comparison with Similar Compounds
3-(1,2-Dithiolan-4-yl)propanoic acid is similar to other compounds containing dithiolane rings, such as alpha-lipoic acid and its derivatives. it has unique properties that distinguish it from these compounds:
Alpha-lipoic acid: While both compounds have antioxidant properties, 3-(1,2-Dithiolan-4-yl)propanoic acid may have different pharmacokinetic and pharmacodynamic profiles.
Dihydrolipoic acid: This reduced form of alpha-lipoic acid shares similar antioxidant activities but differs in its redox potential and biological effects.
Tetranorlipoic acid: Another related compound, tetranorlipoic acid, has a different structure and may exhibit distinct biological activities.
Properties
Molecular Formula |
C6H10O2S2 |
---|---|
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3-(dithiolan-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-9-10-4-5/h5H,1-4H2,(H,7,8) |
InChI Key |
GQFPJVIWABYESH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSS1)CCC(=O)O |
Origin of Product |
United States |
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